An In-depth Technical Guide to N-(2-Bromoethoxy)phthalimide (CAS: 574-98-1)
An In-depth Technical Guide to N-(2-Bromoethoxy)phthalimide (CAS: 574-98-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N-(2-Bromoethoxy)phthalimide, a key intermediate in organic synthesis. The information is curated to support research and development activities in the chemical and pharmaceutical industries.
Chemical and Physical Properties
N-(2-Bromoethoxy)phthalimide is a stable, off-white crystalline solid at room temperature. Its core structure consists of a phthalimide group linked to a bromoethoxy moiety, making it a valuable reagent for introducing a protected primary amine.
Table 1: Physical and Chemical Properties of N-(2-Bromoethoxy)phthalimide
| Property | Value | Reference(s) |
| CAS Number | 574-98-1 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | [2] |
| Molecular Weight | 254.08 g/mol | [2] |
| Appearance | Off-white to light tan crystalline powder | [3][4] |
| Melting Point | 80-83 °C | [1] |
| Boiling Point | 318 °C (decomposes) | [1] |
| Density | ~1.63 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in hot ethanol, carbon disulfide, and other organic solvents. | [3][4] |
Spectroscopic Data
The structural integrity of N-(2-Bromoethoxy)phthalimide can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data of N-(2-Bromoethoxy)phthalimide
| Technique | Key Peaks and Assignments | Reference(s) |
| ¹H NMR | δ ~7.8 ppm (m, 4H, Ar-H), ~4.0 ppm (t, 2H, -NCH₂-), ~3.6 ppm (t, 2H, -CH₂Br) | [1][2] |
| ¹³C NMR | δ ~168 ppm (C=O), ~134 ppm (Ar-C), ~132 ppm (Ar-C), ~123 ppm (Ar-CH), ~68 ppm (-NCH₂-), ~28 ppm (-CH₂Br) | [5] |
| FT-IR (KBr Pellet) | ~1770 cm⁻¹ (C=O, symmetric stretch), ~1715 cm⁻¹ (C=O, asymmetric stretch), ~1600 cm⁻¹ (C=C, aromatic), ~1400 cm⁻¹ (C-N stretch), ~720 cm⁻¹ (C-H, aromatic out-of-plane bend), ~650 cm⁻¹ (C-Br stretch) | [6][7][8] |
| Mass Spectrometry (EI) | m/z 253/255 [M]⁺, 174 [M-Br]⁺, 160 [M-CH₂Br]⁺, 148 [Phthalimide]⁺, 130, 104, 76 | [9][10] |
Synthesis and Purification
N-(2-Bromoethoxy)phthalimide is commonly synthesized via the Gabriel synthesis, which involves the reaction of potassium phthalimide with an excess of 1,2-dibromoethane.
Experimental Protocol: Synthesis of N-(2-Bromoethoxy)phthalimide
This protocol is adapted from a procedure published in Organic Syntheses.[3][4]
Materials:
-
Potassium phthalimide
-
1,2-dibromoethane
-
Absolute ethanol
-
Carbon disulfide
-
Decolorizing carbon (optional)
Equipment:
-
Round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, place potassium phthalimide and a significant excess of 1,2-dibromoethane (to minimize the formation of the disubstituted byproduct).
-
Heat the mixture to reflux with stirring for approximately 4-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess 1,2-dibromoethane under reduced pressure using a rotary evaporator.
-
To the residue, add hot absolute ethanol to dissolve the crude product, leaving behind the inorganic salts (potassium bromide).
-
Filter the hot solution to remove the salts and wash the residue with a small amount of hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude N-(2-Bromoethoxy)phthalimide.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimal amount of hot 95% ethanol. If the solution is colored, a small amount of decolorizing carbon can be added.
-
If carbon was added, hot filter the solution to remove it.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified N-(2-Bromoethoxy)phthalimide in a desiccator or a vacuum oven at a low temperature. The expected melting point of the purified product is 80-83 °C.[3]
Reaction Mechanisms and Applications
N-(2-Bromoethoxy)phthalimide is a versatile reagent primarily used for the introduction of a protected primary amino group in a variety of organic molecules.
Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a classic and reliable method for preparing primary amines, avoiding the over-alkylation often encountered with the direct alkylation of ammonia.
The reaction proceeds in two main steps. First, the phthalimide anion acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form an N-alkylphthalimide. In the second step, the phthalimide protecting group is removed, typically by reaction with hydrazine (the Ing-Manske procedure) or by acid or base hydrolysis, to yield the desired primary amine.
Reactivity and Applications in Drug Development
The bromoethyl group in N-(2-Bromoethoxy)phthalimide is susceptible to nucleophilic substitution by a wide range of nucleophiles. This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. By introducing a protected aminoethyl functional group, complex molecules with desired pharmacophores can be constructed.
Safety and Handling
N-(2-Bromoethoxy)phthalimide is an irritant and should be handled with appropriate personal protective equipment (PPE).
Table 3: Safety Information
| Aspect | Recommendation | Reference(s) |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [1] |
| Handling | Use in a well-ventilated area or a fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes. | [1] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. | [1] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention in all cases of exposure. | [1] |
Conclusion
N-(2-Bromoethoxy)phthalimide is a fundamental building block in organic synthesis, offering a reliable method for the introduction of a protected primary amino group. Its well-defined properties, established synthetic protocols, and versatile reactivity make it an indispensable tool for researchers and professionals in the field of drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. N-(2-Bromoethyl)phthalimide | 574-98-1 | Benchchem [benchchem.com]
- 2. N-(2-Bromoethyl)phthalimide(574-98-1) 1H NMR spectrum [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-(2-Bromoethyl)phthalimide(574-98-1) IR Spectrum [m.chemicalbook.com]
- 9. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]
- 10. chem.libretexts.org [chem.libretexts.org]
